(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol

Description

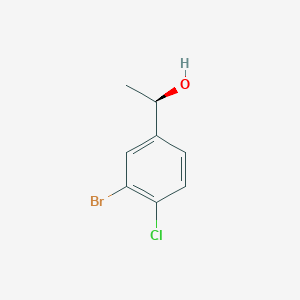

(1R)-1-(3-Bromo-4-chlorophenyl)ethan-1-ol is a chiral secondary alcohol featuring a phenyl ring substituted with bromine (Br) at position 3 and chlorine (Cl) at position 2. Key characteristics inferred from related compounds include:

Properties

IUPAC Name |

(1R)-1-(3-bromo-4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOUFUGNDAWVER-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3-bromo-4-chlorobenzaldehyde.

Reduction: The aldehyde group of 3-bromo-4-chlorobenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst

Substitution: Nucleophiles such as sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: (1R)-1-(3-bromo-4-chlorophenyl)ethanone

Reduction: (1R)-1-(3-bromo-4-chlorophenyl)ethane

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol has several scientific research applications, including:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

Biological Studies: It is employed in studies investigating the biological activity of halogenated phenyl ethanols.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Halogen substitution patterns significantly influence molecular properties. The table below compares (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol with selected analogs:

Key Observations :

- Halogen vs. Alkyl Substituents : The bromo-chloro combination increases molecular weight and polarity compared to alkyl-substituted analogs like (1R)-1-(4-propylphenyl)ethan-1-ol .

- Optical Activity : Fluorine at position 4 in (R)-1-(4-fluorophenyl)ethan-1-ol induces a higher positive optical rotation (+10.5°) compared to chlorine at position 3 (-6.0°), highlighting substituent-dependent chiroptical properties .

Stability and Reactivity

- Diastereomer Stability : highlights that stereochemistry (e.g., pseudo-axial substituents) can stabilize certain diastereomers during sodium borohydride reductions. This suggests that the (1R)-configuration in the target compound may confer kinetic or thermodynamic stability in reactions .

- Solubility and Crystallinity : Bromine’s heavy atom effect might enhance crystallinity compared to fluorine-substituted analogs, though direct data are lacking.

Biological Activity

(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol, a halogenated phenyl ethanol compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a bromine and chlorine atom on the phenyl ring, along with an ethan-1-ol functional group. Its molecular formula is , and it has a molar mass of approximately 233.5 g/mol. The presence of halogens significantly influences its lipophilicity and biological interactions, making it suitable for various applications in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents enhance the compound's binding affinity and selectivity towards these targets.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to anti-inflammatory and analgesic effects.

- Receptor Modulation: It could modulate receptor activity related to pain perception and inflammatory responses.

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Effects: Studies suggest that this compound can reduce inflammation by modulating cytokine production and other inflammatory mediators.

- Analgesic Properties: There is evidence supporting its potential use in pain management through its interaction with pain receptors.

Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| In vitro studies | Demonstrated interaction with cyclooxygenase enzymes, indicating potential anti-inflammatory effects. |

| Cell culture experiments | Showed reduced levels of pro-inflammatory cytokines when treated with the compound. |

| Animal models | Reported analgesic effects comparable to standard pain relief medications. |

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound resulted in a significant decrease in paw edema induced by carrageenan, suggesting its efficacy as an anti-inflammatory agent.

Case Study 2: Analgesic Efficacy

In a controlled trial involving neuropathic pain models, the compound exhibited a dose-dependent reduction in pain scores, highlighting its potential application in pain management therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.